molecular formula C34H54 B14223412 1,1'-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) CAS No. 824401-16-3

1,1'-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene)

Cat. No.: B14223412
CAS No.: 824401-16-3
M. Wt: 462.8 g/mol
InChI Key: KDQUKIHBYDGXRM-UHFFFAOYSA-N
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Description

1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) is a complex organic compound characterized by its unique structure, which includes multiple ethyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) typically involves multi-step organic reactions. One common method includes the alkylation of a hexane derivative with triethylbenzene under controlled conditions. The reaction requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using specialized reactors. The conditions are optimized to maximize yield and purity, often involving high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethylhexane: A simpler analog with fewer ethyl groups.

    1,1’-(3,4-Diethylhexane-3,4-diyl)bis(4-tert-butylbenzene): A structurally similar compound with tert-butyl groups instead of triethyl groups.

Uniqueness

1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) is unique due to its specific arrangement of ethyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

824401-16-3

Molecular Formula

C34H54

Molecular Weight

462.8 g/mol

IUPAC Name

5-[3,4-diethyl-4-(3,4,5-triethylphenyl)hexan-3-yl]-1,2,3-triethylbenzene

InChI

InChI=1S/C34H54/c1-11-25-21-29(22-26(12-2)31(25)15-5)33(17-7,18-8)34(19-9,20-10)30-23-27(13-3)32(16-6)28(14-4)24-30/h21-24H,11-20H2,1-10H3

InChI Key

KDQUKIHBYDGXRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1CC)CC)C(CC)(CC)C(CC)(CC)C2=CC(=C(C(=C2)CC)CC)CC

Origin of Product

United States

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